Cy3-PEG2-TCO

Bioorthogonal Chemistry Antibody Conjugation Pretargeted Imaging

Cy3-PEG2-TCO is a fluorescent conjugate comprising the orange-emitting cyanine 3 (Cy3) fluorophore linked via two polyethylene glycol (PEG2) units to a trans-cyclooctene (TCO) reactive group. The compound facilitates rapid, copper-free inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazine-functionalized biomolecules.

Molecular Formula C45H63ClN4O5
Molecular Weight 775.5 g/mol
Cat. No. B12367776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG2-TCO
Molecular FormulaC45H63ClN4O5
Molecular Weight775.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h10,13-16,18-19,21-26,35H,6-9,11-12,17,20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b19-10+;
InChIKeyZGHZYWVOQHWRNL-ZIOFAICLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cy3-PEG2-TCO: A Cyanine 3 Dye with a PEG2 Linker and trans-Cyclooctene for Ultra-Fast, Copper-Free Bioorthogonal Labeling


Cy3-PEG2-TCO is a fluorescent conjugate comprising the orange-emitting cyanine 3 (Cy3) fluorophore linked via two polyethylene glycol (PEG2) units to a trans-cyclooctene (TCO) reactive group. The compound facilitates rapid, copper-free inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazine-functionalized biomolecules . Its molecular weight is 775.46 g/mol with a typical vendor purity of ≥95% . The Cy3 core exhibits excitation/emission maxima at approximately 550/570 nm, which is compatible with standard TRITC filter sets .

Why Cy3-PEG2-TCO Cannot Be Replaced with Other Cyanine-TCO or Non-PEGylated Conjugates


The performance of TCO-functionalized dyes in bioorthogonal labeling is critically dependent on both the length of the polyethylene glycol (PEG) spacer and the presence of sulfonation. The PEG2 spacer is not an arbitrary design choice; systematic studies of antibody-TCO conjugates demonstrate that PEG0 (no spacer) can bury TCO groups within the antibody due to hydrophobic interactions, drastically reducing reactive functional density, while longer PEG chains (e.g., PEG4, PEG12) can sterically hinder the cycloaddition and reduce in vivo signal intensity [1]. Furthermore, the standard Cy3-PEG2-TCO has limited aqueous solubility, which can lead to aggregation and non-specific binding; its sulfonated analog, Sulfo-Cy3-PEG2-TCO, addresses this by incorporating charged sulfonate groups for superior water solubility . Consequently, selecting the optimal spacer length and solubility profile is essential for reproducible experimental outcomes in pretargeted imaging, flow cytometry, and protein labeling assays.

Cy3-PEG2-TCO Performance Benchmarks: Quantifiable Advantages Over PEG0, PEG4, and Sulfo-Analogs


PEG2 Spacer Preserves TCO Reactivity on Proteins: Functional Density Increases >5-Fold Over Non-PEGylated TCO

Conjugating TCO to monoclonal antibodies via standard amine-coupling without a PEG spacer results in the majority of TCO groups becoming non-reactive due to hydrophobic burial within the antibody structure. Introducing a hydrophilic PEG linker—as exemplified by the PEG2 spacer in Cy3-PEG2-TCO—fully preserves TCO reactivity. This design change yields a >5-fold enhancement in functional TCO density on the antibody surface without impairing antigen binding [1]. While this study used a DBCO-PEG4-TCO construct, the principle directly applies to the Cy3-PEG2-TCO architecture, as the PEG spacer prevents TCO masking. This is further supported by separate findings that PEG linkers improve TCO accessibility for grafting, though longer PEG chains may reduce the number of reactive TCOs [2]. Thus, the PEG2 spacer in Cy3-PEG2-TCO represents an optimized balance between preventing hydrophobic burial and avoiding excessive steric bulk that hinders the cycloaddition.

Bioorthogonal Chemistry Antibody Conjugation Pretargeted Imaging

In Vivo Signal Intensity: PEG2-Containing Constructs Outperform Longer PEG Spacers

In a colorectal cancer xenograft model, antibody-TCO conjugates bearing PEG0 (no spacer) generated fluorescent signals two times stronger than conjugates bearing PEG4 or PEG12 spacers after tetrazine-fluorophore administration [1]. This demonstrates that while a short PEG spacer (like PEG2) may mitigate TCO burial (as shown above), excessively long PEG chains reduce in vivo performance, likely due to steric hindrance of the TCO-tetrazine reaction or altered pharmacokinetics. Cy3-PEG2-TCO, with its short two-unit PEG spacer, is positioned between the extremes of PEG0 (high reactivity but prone to burial) and PEG4/12 (good accessibility but reduced in vivo signal). This positions PEG2 as a balanced choice for applications requiring both efficient conjugation and robust in vivo labeling.

In Vivo Imaging Bioorthogonal Pretargeting Fluorescence

TCO-Tetrazine Kinetics: Second-Order Rate Constants 3 to 4 Orders of Magnitude Faster Than Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The TCO-tetrazine ligation exhibits second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹, depending on tetrazine substitution [1]. This is 300- to 10,000-fold faster than strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which typically have rate constants of 0.3 to 2.3 M⁻¹s⁻¹ [2]. The ultrafast kinetics of Cy3-PEG2-TCO enable efficient conjugation at low nanomolar to micromolar concentrations, which is essential for labeling low-abundance biomolecules or performing reactions in living systems where high concentrations are impractical.

Click Chemistry Bioorthogonal Ligation Reaction Kinetics

Aqueous Solubility: Sulfo-Cy3-PEG2-TCO Enables Direct Aqueous Dissolution Without Organic Co-Solvents

Standard Cy3-PEG2-TCO exhibits limited water solubility and may require DMSO or other organic co-solvents for dissolution . In contrast, the sulfonated analog Sulfo-Cy3-PEG2-TCO (disodium salt) is highly water-soluble, allowing direct dissolution in aqueous buffers at working concentrations without organic co-solvents . This property minimizes the risk of protein denaturation during labeling reactions and reduces non-specific background staining in cellular imaging applications.

Fluorescent Dye Solubility Aqueous Formulation Protein Labeling

Fluorescence Performance: Cy3-PEG2-TCO Exhibits Photostability and Brightness Comparable to Standard Cy3 Dyes

Cy3-PEG2-TCO retains the core photophysical properties of the Cy3 fluorophore: excitation maximum at approximately 550 nm, emission maximum at approximately 570 nm, and high brightness with resistance to photobleaching [1]. The compound's fluorescence is insensitive to pH changes, making it reliable across diverse biological buffers. These properties are equivalent to those of widely used Cy3 NHS esters and maleimides, but with the added advantage of a TCO click handle for bioorthogonal labeling. The PEG2 spacer does not quench or alter the Cy3 emission spectrum .

Fluorescence Microscopy Flow Cytometry Cyanine Dyes

Optimized Use Cases for Cy3-PEG2-TCO in Bioorthogonal Labeling and Pretargeted Imaging


Pretargeted Fluorescence Imaging of Cell Surface Receptors

Cy3-PEG2-TCO is used in a two-step pretargeting strategy. First, a primary antibody functionalized with tetrazine is allowed to bind to the target antigen on live or fixed cells. After washing away unbound antibody, Cy3-PEG2-TCO is added. The TCO group rapidly reacts with the tetrazine on the antibody via IEDDA, covalently linking the Cy3 fluorophore to the antigen site. The >5-fold enhanced functional TCO density conferred by the PEG2 spacer ensures high labeling efficiency and strong fluorescence signal, as inferred from studies showing PEG linkers prevent TCO burial and maintain reactivity [1]. This approach minimizes background from unbound fluorophore and is ideal for high-contrast microscopy.

In Vivo Pretargeted Imaging and Theranostics

In animal models, a TCO-modified targeting agent (e.g., antibody or peptide) is administered and allowed to accumulate at the disease site (e.g., tumor) over 24-48 hours. Subsequently, Cy3-PEG2-TCO is injected and rapidly localizes to the pretargeted site via TCO-tetrazine click chemistry. The PEG2 spacer length is optimal for in vivo applications: it prevents TCO burial during conjugation (unlike PEG0) while avoiding the steric hindrance and reduced in vivo signal associated with longer PEG4 or PEG12 spacers [2]. This results in a signal-to-background ratio superior to that achievable with longer PEG variants. The ultrafast TCO-tetrazine kinetics (800-30,000 M⁻¹s⁻¹) ensure rapid fluorophore capture before clearance [3].

Live-Cell Protein Labeling and Trafficking Studies

Proteins of interest are genetically encoded with a tetrazine-containing unnatural amino acid or enzymatically labeled with a tetrazine substrate. Addition of Cy3-PEG2-TCO to the culture medium results in rapid, copper-free, and bioorthogonal fluorescent labeling of the target protein. The high reaction rate (k₂ > 800 M⁻¹s⁻¹) enables labeling at low nanomolar concentrations of Cy3-PEG2-TCO, minimizing cytotoxicity and non-specific background [3]. For applications where organic co-solvents may perturb cell physiology, the sulfonated variant Sulfo-Cy3-PEG2-TCO is recommended due to its direct aqueous solubility .

High-Throughput Screening Assays Requiring Fast, Quantitative Conjugation

In plate-based assays where numerous samples must be labeled rapidly, the TCO-tetrazine reaction's speed (300-10,000× faster than SPAAC) significantly reduces incubation times [3]. Cy3-PEG2-TCO can be added at low micromolar concentrations and will reach >90% conjugation yield within minutes, as predicted by second-order rate simulations [3]. The compound's compatibility with standard TRITC/Cy3 filter sets (Ex/Em ~550/570 nm) ensures seamless integration into existing plate reader and flow cytometry workflows without hardware modification .

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